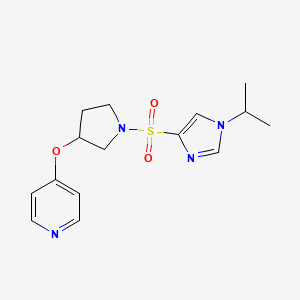

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyrrolidine ring, and a pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through a series of reactions involving the construction of the heterocyclic rings and subsequent functionalization .Molecular Structure Analysis

The molecule contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .科学的研究の応用

Synthesis and Chemical Properties

Difunctionalization of Imidazopyridines : Novel iodine-induced sulfonylation and sulfenylation of imidazopyridines have been described, using sodium sulfinates as the sulfur source. This strategy enables highly selective difunctionalization to access sulfones and sulfides in good yields, indicating a radical pathway involved in the reaction mechanisms (Guo et al., 2018).

Three-Component Synthesis of Polysubstituted Imidazo[1,2-a]pyridines : An efficient method for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives via a three-component one-pot and operationally simple cascade is reported. This process forms a highly active intermediate α-acyl-N-sulfonyl ketenimine, highlighting a CuAAC/ring-cleavage process (Zhou et al., 2022).

Sulfenylation and Oxidative Condensation-Cyclization : Research has shown the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines in the presence of elemental sulfur, producing 1,3-diarylated imidazo[1,5-a]pyridines. These compounds exhibit fluorescence emission, demonstrating potential applications in material science and bioimaging (Shibahara et al., 2009).

Catalytic and Coordination Chemistry

Iron(II) Complexes with Sulfanyl-, Sulfinyl-, and Sulfonyl-Derived Ligands : Studies have investigated the spin-crossover and crystallographic phase changes in iron(II) complexes involving sulfanyl-, sulfinyl-, and sulfonyl-derived ligands. These complexes exhibit various magnetic properties and structural transformations, contributing to the understanding of spin-crossover phenomena (Cook et al., 2015).

Ruthenium Complexes for Transfer Hydrogenation : Ruthenium(II) complexes bearing symmetrical bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands have shown good catalytic activity in the transfer hydrogenation of ketones. These findings contribute to the development of new catalytic systems for organic synthesis and industrial applications (Li et al., 2015).

Material Science and Polymer Chemistry

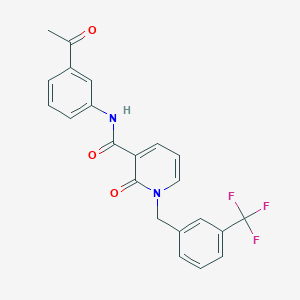

- Fluorinated Polyamides Containing Pyridine and Sulfone Moieties : Research into the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides has shown promising material properties. These polymers are amorphous, readily soluble in organic solvents, and possess high thermal stability, making them suitable for advanced material applications (Liu et al., 2013).

特性

IUPAC Name |

4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-12(2)18-10-15(17-11-18)23(20,21)19-8-5-14(9-19)22-13-3-6-16-7-4-13/h3-4,6-7,10-12,14H,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFOXSVARIBKPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B2403068.png)

![(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide](/img/structure/B2403071.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2403072.png)

![1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2403078.png)

![3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403080.png)